molecular formula C7H5N3O4 B15034929 7-Methyl-4-nitro-2,1,3-benzoxadiazole 1-oxide

7-Methyl-4-nitro-2,1,3-benzoxadiazole 1-oxide

Cat. No.: B15034929
M. Wt: 195.13 g/mol
InChI Key: GYSYGOWOTQKBTH-UHFFFAOYSA-N
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Description

7-Methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. The presence of a nitro group and a methyl group on the benzoxadiazole ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the nitration of 7-methyl-2,1,3-benzoxadiazole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the desired 7-methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or other oxidized derivatives.

    Reduction: Formation of 7-methyl-4-amino-2,1,3-benzoxadiazol-1-ium-1-olate.

    Substitution: Formation of substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its ability to emit fluorescence upon excitation.

    Biology: Employed in the study of biological membranes and protein interactions as a fluorescent marker.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with various biological molecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure with a chloro group instead of a methyl group.

    4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Contains a piperazine ring instead of a methyl group.

    4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Similar structure with a fluoro group instead of a methyl group.

Uniqueness

7-Methyl-4-nitro-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to the presence of both a methyl and a nitro group on the benzoxadiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in fluorescence-based techniques and advanced material development.

Properties

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

4-methyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C7H5N3O4/c1-4-2-3-5(9(11)12)6-7(4)10(13)14-8-6/h2-3H,1H3

InChI Key

GYSYGOWOTQKBTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NO[N+](=C12)[O-])[N+](=O)[O-]

Origin of Product

United States

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